molecular formula C7H12IN3 B2656416 (1R,2R)-1-Azido-2-iodocycloheptane CAS No. 25124-32-7

(1R,2R)-1-Azido-2-iodocycloheptane

Cat. No.: B2656416
CAS No.: 25124-32-7
M. Wt: 265.098
InChI Key: FWEYNPZSYYGLGT-RNFRBKRXSA-N
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Description

(1R,2R)-1-Azido-2-iodocycloheptane is a chiral organic compound characterized by the presence of both azido and iodo functional groups on a cycloheptane ring

Scientific Research Applications

(1R,2R)-1-Azido-2-iodocycloheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the development of new materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Azido-2-iodocycloheptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cycloheptane derivative.

    Introduction of Iodo Group: The iodo group is introduced via halogenation reactions, often using iodine or iodine monochloride under controlled conditions.

    Introduction of Azido Group: The azido group is introduced through nucleophilic substitution reactions, where a suitable azide source (such as sodium azide) reacts with the iodo-substituted cycloheptane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the reactive nature of azides and iodides.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Azido-2-iodocycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The azido and iodo groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), moderate temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Cycloaddition: Copper(I) catalysts, mild temperatures.

Major Products

    Substitution: Various substituted cycloheptanes.

    Reduction: (1R,2R)-1-Amino-2-iodocycloheptane.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Azido-2-iodocycloheptane depends on the specific reactions it undergoes. For example:

    Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition, forming a stable triazole ring.

    Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Azido-2-bromocycloheptane: Similar structure but with a bromine atom instead of iodine.

    (1R,2R)-1-Azido-2-chlorocycloheptane: Similar structure but with a chlorine atom instead of iodine.

    (1R,2R)-1-Azido-2-fluorocycloheptane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(1R,2R)-1-Azido-2-iodocycloheptane is unique due to the presence of both azido and iodo groups, which confer distinct reactivity patterns. The larger size and higher reactivity of the iodine atom compared to other halogens make this compound particularly useful in specific synthetic applications.

Properties

IUPAC Name

(1R,2R)-1-azido-2-iodocycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3/c8-6-4-2-1-3-5-7(6)10-11-9/h6-7H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEYNPZSYYGLGT-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)I)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)I)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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